molecular formula C21H20FN3O3 B3011095 (E)-1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one CAS No. 1706505-34-1

(E)-1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one

Cat. No.: B3011095
CAS No.: 1706505-34-1
M. Wt: 381.407
InChI Key: VSKYRRYPYVIPKT-MDZDMXLPSA-N
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Description

The compound "(E)-1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one" (hereafter referred to as Compound A) is a structurally complex molecule featuring a conjugated enone (prop-2-en-1-one) backbone, a piperidinyl group, and two heterocyclic substituents: a 1,2,4-oxadiazole ring substituted with a 2-fluorophenyl group and a furan-2-yl moiety. The 1,2,4-oxadiazole ring is known for its metabolic stability and hydrogen-bonding capabilities, while the fluorophenyl group may enhance lipophilicity and bioavailability .

Properties

IUPAC Name

(E)-1-[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-3-(furan-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O3/c22-18-8-2-1-7-17(18)21-23-19(28-24-21)13-15-5-3-11-25(14-15)20(26)10-9-16-6-4-12-27-16/h1-2,4,6-10,12,15H,3,5,11,13-14H2/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSKYRRYPYVIPKT-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C=CC2=CC=CO2)CC3=NC(=NO3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CN(C1)C(=O)/C=C/C2=CC=CO2)CC3=NC(=NO3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one represents a novel class of oxadiazole derivatives that have garnered interest for their potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure

The compound's structure can be described as follows:

  • Molecular Formula : C20H22FN3O2
  • Molecular Weight : 353.41 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

  • Inhibition of Cancer Cell Proliferation : Studies have indicated that oxadiazole derivatives exhibit significant antiproliferative effects against multiple cancer cell lines. For instance, compounds with similar structures have demonstrated high potency against breast cancer (T47D and MDA-MB-468), leukemia (SR), and melanoma (SK-MEL-5) cell lines, achieving inhibition rates exceeding 80% at specific concentrations .
  • Antimicrobial Activity : The incorporation of the 1,2,4-oxadiazole moiety has been linked to enhanced antimicrobial properties. Research has shown that derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, with some compounds outperforming traditional antibiotics like vancomycin .

Anticancer Activity

A series of studies have evaluated the anticancer potential of oxadiazole derivatives. The following table summarizes the findings regarding the IC50 values against various cancer cell lines:

CompoundCell LineIC50 (µM)% Inhibition
Compound AT47D (Breast)0.2590.47
Compound BMDA-MB-468 (Breast)0.3084.83
Compound CSR (Leukemia)0.4081.58
Compound DSK-MEL-5 (Melanoma)0.3584.32

These results indicate a promising profile for the compound in terms of its ability to inhibit cancer cell growth effectively.

Antimicrobial Activity

Research has also focused on the antimicrobial efficacy of similar oxadiazole compounds. Notable findings include:

  • Inhibition Against Mycobacterium tuberculosis : Certain derivatives were tested for their ability to inhibit Mycobacterium bovis BCG and showed significant activity in both active and dormant states .
  • Activity Against Bacterial Strains : Compounds demonstrated strong antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli, with some showing potency several times greater than standard treatments .

Case Studies

Several case studies provide insight into the therapeutic potential of oxadiazole derivatives:

  • Case Study on Anticancer Effects : A study published in MDPI highlighted a derivative that exhibited an IC50 value of 0.24 µM against EGFR, indicating its potential as a targeted therapy for cancers driven by this receptor .
  • Case Study on Antimicrobial Efficacy : Research conducted by Dhumal et al. demonstrated that a specific oxadiazole derivative had an MIC value significantly lower than conventional antibiotics against resistant bacterial strains .

Comparison with Similar Compounds

Enone Backbone and Piperidine Group

For instance, Cpd 300818-07-9 () shares the piperidin-1-yl group and furan-2-yl substituent but replaces the 1,2,4-oxadiazole with a 4-chlorophenyl-furan system .

Heterocyclic Substituents

  • 1,2,4-Oxadiazole vs. Phthalazine/Phthalazinone: Compound A’s 2-fluorophenyl-1,2,4-oxadiazole group contrasts with the phthalazin-2(1H)-yl and diaminopyrimidinyl groups in Compounds 6d and 6f (). The latter compounds exhibit higher melting points (242–244 °C for 6f), likely due to enhanced hydrogen-bonding from diaminopyrimidine .
  • Furan-2-yl vs. Benzodioxole : Compound A ’s furan-2-yl group is smaller and less polar than the benzodioxolylmethyl group in ZINC12952963 (), which may impact membrane permeability .

Fluorine vs. Chlorine Substituents

The 2-fluorophenyl group in Compound A introduces moderate electronegativity and lipophilicity, whereas Cpd 300818-07-9 () uses a 4-chlorophenyl group. Chlorine’s larger atomic radius and higher lipophilicity could enhance binding to hydrophobic pockets but may also increase metabolic stability concerns .

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